Fmoc-D-2-(5-bromothienyl)alanine

Vue d'ensemble

Description

Fmoc-D-2-(5-bromothienyl)alanine is a synthetically designed amino acid. It is used for research and development purposes . It is not intended for medicinal or household use .

Synthesis Analysis

Fmoc-D-2-(5-bromothienyl)alanine is an Fmoc protected alanine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .Molecular Structure Analysis

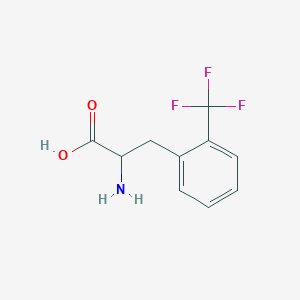

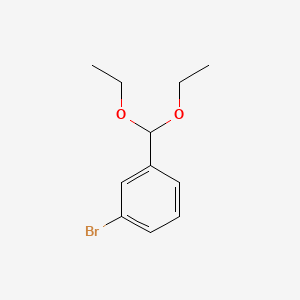

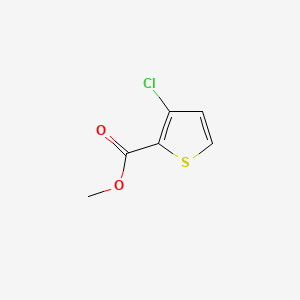

The molecular formula of Fmoc-D-2-(5-bromothienyl)alanine is C22H18BrNO4S . The InChI code is 1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26)/t19-/m1/s1 .Physical And Chemical Properties Analysis

Fmoc-D-2-(5-bromothienyl)alanine has a molecular weight of 472.35 g/mol . It is a white to off-white solid . The freezing/melting point is 158.1°C .Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-D-2-(5-bromothienyl)alanine: is primarily used in the field of peptide synthesis. As an Fmoc-protected amino acid, it is a building block in the synthesis of peptides via solid-phase synthesis techniques . The Fmoc group serves as a temporary protection for the amino group, allowing for the sequential addition of amino acids without unwanted side reactions.

Proteomics Studies

This compound is potentially useful for proteomics studies, where it can be incorporated into peptides that are then used to study protein interactions, structure, and function . The unique structure of the compound, particularly the presence of the bromothienyl group, may allow for specific interactions or modifications that can be exploited in proteomic analysis.

Hydrogel Formation

Research has indicated that Fmoc-dipeptides, which include compounds like Fmoc-D-2-(5-bromothienyl)alanine, can self-assemble into supramolecular nanostructures that lead to hydrogel formation . These hydrogels have potential applications in drug delivery systems, tissue engineering, and as scaffolds for cell growth.

Material Science

In material science, the self-assembly properties of Fmoc-protected amino acids can be utilized to create novel nanostructured materials . These materials can have unique mechanical, optical, or electronic properties, making them suitable for a wide range of applications, from sensors to nanodevices.

Drug Discovery

The compound’s ability to form stable structures in aqueous environments makes it a candidate for designing peptide-based drugs . Its incorporation into larger peptide structures could lead to the development of new therapeutic agents with specific biological activities.

Chemical Synthesis

Fmoc-D-2-(5-bromothienyl)alanine can also be used in broader chemical synthesis applications. Its bromothienyl group can undergo further chemical reactions, such as cross-coupling, to synthesize complex organic molecules . This is particularly useful in the development of new organic compounds with potential pharmaceutical applications.

Safety And Hazards

Fmoc-D-2-(5-bromothienyl)alanine should be handled with adequate ventilation . Dust formation should be avoided, and it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Propriétés

IUPAC Name |

(2R)-3-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNLVFDGUSJGFG-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(S4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(S4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801130977 | |

| Record name | (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-2-(5-bromothienyl)alanine | |

CAS RN |

220497-83-6 | |

| Record name | (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)

![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde](/img/structure/B1333501.png)